8-Methoxy-4-Chromanone
Overview
Description
8-Methoxy-4-Chromanone, also known as Chroman-4-one, is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . These studies focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds . Derivatization at 2, 3, and 4-positions of the chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of chroman-4-one include a formula weight of 148.15 g/mol, a molecular weight of 148.15 g/mol, a density of 1.196±0.06 g/cm^3, and a melting point of 36.5 ºC .Scientific Research Applications
UV Absorption Properties
8-Methoxy-4-Chromanone derivatives have been studied for their properties as UV absorbers. A study found that certain derivatives of 8-Methoxy-4-Chromanone, specifically 5-Hydroxy-7-methoxy-2,2-dimethyl-6-octyl(and 8-octyl)-4-chromanones, demonstrated improved photostability compared to their non-methoxylated counterparts. These compounds were also effective in enhancing the stability of poly(vinyl chloride) film against photooxidation (Ninagawa, Iseki, & Matsuda, 1983).
Synthesis and Reaction Studies
The reactivity of 8-Methoxy-4-Chromanone in various chemical reactions has been a subject of interest. For instance, the α-Chlorination of Aryl Ketones with Manganese(III) Acetate in the presence of 8-Methoxy-4-Chromanone has been explored, providing insights into synthetic applicability and reaction mechanisms (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Potential Therapeutic Applications
Some studies have investigated the potential of 8-Methoxy-4-Chromanone derivatives in therapeutic contexts. For example, a study on (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. revealed its protective effect against glucotoxicity-induced apoptosis in pancreatic β cells, suggesting its potential use in diabetes management (Park, Seo, & Han, 2019).
Structural and Physicochemical Studies
The structural and physicochemical properties of 8-Methoxy-4-Chromanone derivatives have been extensively studied. These studies provide critical insights into the behavior of these compounds under various conditions, which is essential for their potential applications in different fields (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chromanone as a Therapeutic Scaffold
Chromanone compounds, including 8-Methoxy-4-Chromanone, have been recognized as important therapeutic scaffolds in medicinal chemistry. They have been the subject of various studies focusing on their synthesis, pharmacological evaluation, and the development of novel lead compounds (Kamboj & Singh, 2021).
Safety And Hazards
According to the safety data sheet, 8-Methoxy-4-Chromanone is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection are recommended .
Future Directions
properties
IUPAC Name |
8-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482485 | |
Record name | 8-Methoxy-4-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-Chromanone | |
CAS RN |
20351-79-5 | |
Record name | 8-Methoxy-4-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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